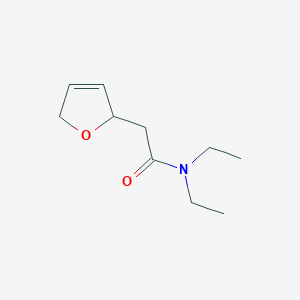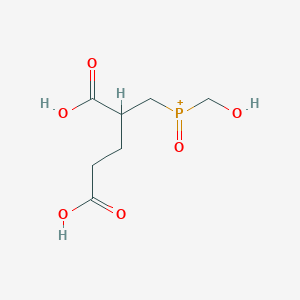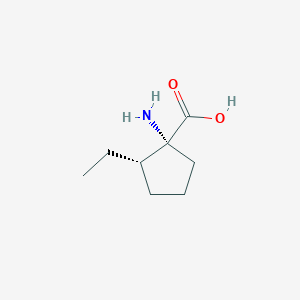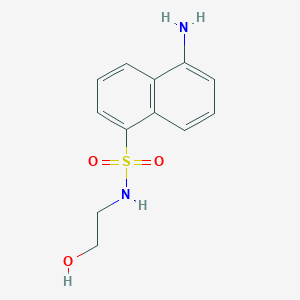
2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide is a chemical compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a dihydrofuran ring attached to an acetamide group with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide typically involves the condensation of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides. The reaction proceeds under mild conditions, often in the presence of sodium methoxide in dry methanol at temperatures ranging from 35 to 40°C. The reaction yields high amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dihydrofuran ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydrofurans, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2-oxofuran derivatives: These compounds share the dihydrofuran ring structure and exhibit similar chemical reactivity.
N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides: These compounds are synthesized through similar routes and have comparable applications in research
Uniqueness
2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
601491-98-9 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(2,5-dihydrofuran-2-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C10H17NO2/c1-3-11(4-2)10(12)8-9-6-5-7-13-9/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
FAKDGNUBRGKAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1C=CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)

![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)

![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)




